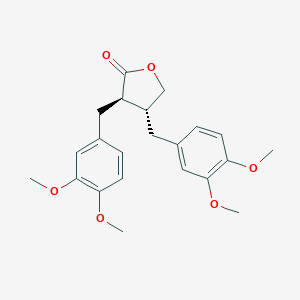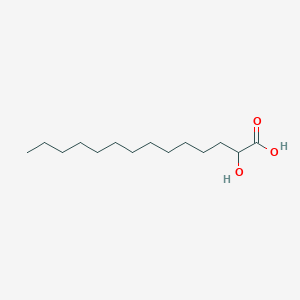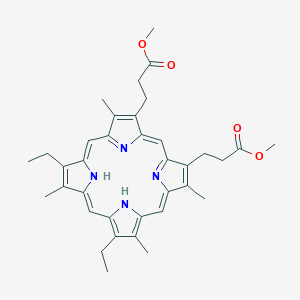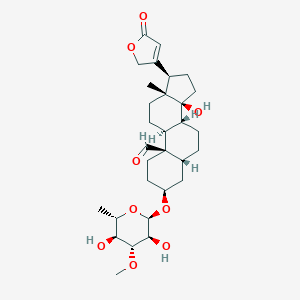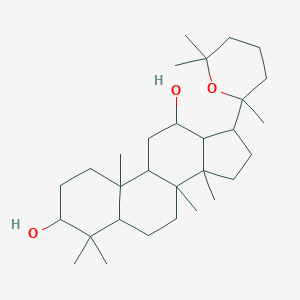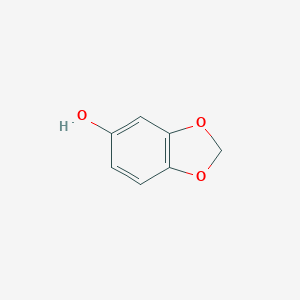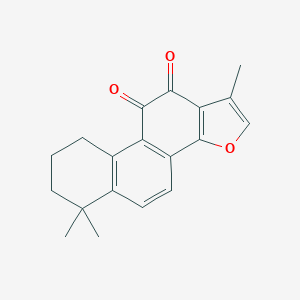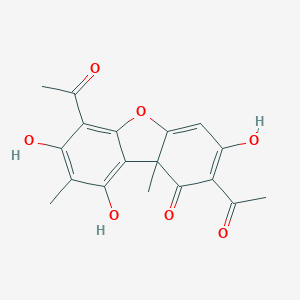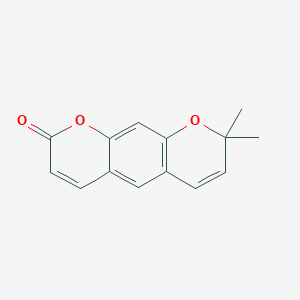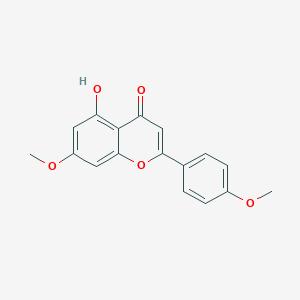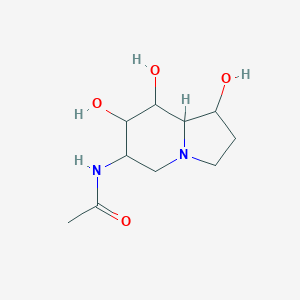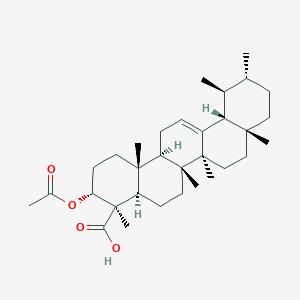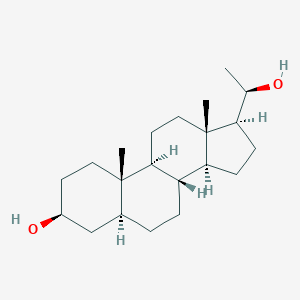
Allopregnane-3beta,20beta-diol
Descripción general
Descripción
Allopregnane-3beta,20beta-diol (also known as 3β,20β-dihydroxy-5α-pregnan-20-one) is a steroid hormone produced by the adrenal cortex and is a metabolite of progesterone. It is a member of the pregnane family of hormones, which includes progesterone, 17α-hydroxyprogesterone, and 17α-hydroxy-5α-pregnan-3α-ol-20-one. Allopregnane-3beta,20beta-diol has been studied extensively for its various biochemical and physiological effects. It is believed to play a role in a variety of processes, including regulation of the immune system, regulation of the reproductive system, and regulation of the endocrine system.
Mecanismo De Acción
Allopregnane-3beta,20beta-diol is believed to act on a variety of receptors, including the mineralocorticoid receptor, the glucocorticoid receptor, and the progesterone receptor. It is also believed to interact with other hormones and signal transduction pathways, such as the cAMP pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
Allopregnane-3beta,20beta-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as effects on the reproductive system and the endocrine system. It has also been shown to have effects on the immune system and the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allopregnane-3beta,20beta-diol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying the role of steroid hormones. However, it is important to note that it is not always easy to obtain pure allopregnane-3beta,20beta-diol, as it can be contaminated with other hormones.
Direcciones Futuras
There are numerous potential future directions for the study of allopregnane-3beta,20beta-diol. One potential direction is to further investigate the role of allopregnane-3beta,20beta-diol in immune system regulation, as well as its potential therapeutic applications. Additionally, further research could be done to examine the effects of allopregnane-3beta,20beta-diol on the reproductive system and the endocrine system. Finally, further research could also be done to investigate the potential of allopregnane-3beta,20beta-diol as a drug or therapeutic agent.
Aplicaciones Científicas De Investigación
Allopregnane-3beta,20beta-diol has been studied extensively in scientific research. It has been used to investigate the role of steroid hormones in a variety of processes, including immune system regulation, reproductive system regulation, and endocrine system regulation. It has also been used to study the biochemical and physiological effects of steroid hormones, as well as their potential therapeutic applications.
Propiedades
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-XFHAOOBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020841 | |
| Record name | Pregnandiol III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allopregnane-3beta,20beta-diol | |
CAS RN |
516-53-0 | |
| Record name | 5α-Pregnane-3β,20β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnane-3beta,20beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnandiol III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R)-5α-pregnane-3β,20-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPREGNANE-3.BETA.,20.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14JZ3DU5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the different isomers of Allopregnandiol, specifically focusing on the research presented in the provided papers?
A1: While the provided research papers do not extensively discuss various isomers of Allopregnandiol, they highlight the importance of stereochemistry in its derivatives. For instance, one study focuses on the oxidation of Allopregnane-3β,21-diol-17,20-diacetate, leading to the formation of different isomers depending on the orientation of the oxygen atom at the 17,20 position []. This difference in stereochemistry resulted in distinct products upon further chemical modification, emphasizing the significance of isomerism in Allopregnandiol derivatives.
Q2: The provided research touches upon the chemical synthesis and reactions of Allopregnandiol derivatives. What are the potential implications of this research for developing novel therapeutic agents?
A4: The research highlighting the chemical synthesis and reactions of Allopregnandiol derivatives, particularly the oxidation reactions leading to different stereoisomers, provides valuable insights for developing novel therapeutic agents []. Understanding the relationship between the structure of these derivatives and their biological activity could pave the way for designing compounds with improved pharmacological profiles. For example, by manipulating the stereochemistry and functional groups of Allopregnandiol derivatives, researchers could potentially enhance their target specificity, potency, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



